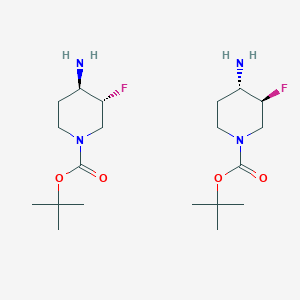

tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate; tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

反式-4-氨基-1-BOC-3-氟哌啶的合成通常涉及胺基的保护和氟原子的引入。一种常用的方法包括以下步骤:

胺基的保护: 使用叔丁氧羰基(BOC)保护胺基,形成BOC保护的胺。

氟原子的引入: 使用氟化剂,例如二乙基氨基硫三氟化物(DAST),通过亲核取代反应引入氟原子。

环化: 然后将中间体环化形成哌啶环.

工业生产方法

反式-4-氨基-1-BOC-3-氟哌啶的工业生产方法与实验室合成相似,但规模更大以适应更大的产量。 这些方法通常涉及优化反应条件以提高产率和纯度,例如控制温度和压力,以及使用高纯度试剂.

化学反应分析

反应类型

反式-4-氨基-1-BOC-3-氟哌啶会发生各种化学反应,包括:

氧化: 该化合物可以氧化形成相应的氧化物。

还原: 可以进行还原反应以去除BOC保护基,显露出游离胺。

取代: 在适当条件下,氟原子可以被其他官能团取代.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用还原剂,例如氢化铝锂(LAH)或在钯催化剂存在下的氢气。

取代: 可以使用胺或硫醇等亲核试剂取代氟原子.

形成的主要产物

氧化: 哌啶环的氧化衍生物。

还原: 游离胺衍生物。

科学研究应用

反式-4-氨基-1-BOC-3-氟哌啶在科学研究中有多种应用:

化学: 用作合成复杂有机分子的构建单元。

生物学: 用于研究酶抑制剂和受体配体。

医药: 研究其潜在的治疗应用,包括作为药物开发的前体。

工业: 用于生产精细化工产品和医药产品.

作用机制

反式-4-氨基-1-BOC-3-氟哌啶的作用机制涉及其与特定分子靶标的相互作用。该化合物可以作为抑制剂或配体,与酶或受体结合并调节其活性。 氟原子的存在可以增强化合物对其靶标的结合亲和力和选择性 .

相似化合物的比较

类似化合物

反式-4-氨基-1-BOC-3-氯哌啶: 结构相似,但用氯原子代替了氟原子。

反式-4-氨基-1-BOC-3-溴哌啶: 结构相似,但用溴原子代替了氟原子。

反式-4-氨基-1-BOC-3-碘哌啶: 结构相似,但用碘原子代替了氟原子.

独特性

反式-4-氨基-1-BOC-3-氟哌啶之所以独特,是因为存在氟原子,这会显着影响化合物的化学性质,例如其反应性、稳定性和结合亲和力。 氟原子还可以增强化合物的亲脂性,使其更适合某些生物应用 .

生物活性

Tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate and tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate are two stereoisomers of a piperidine derivative that have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews their synthesis, biological properties, and therapeutic implications based on diverse research findings.

2.1 Antimalarial Activity

Recent studies have indicated that certain derivatives of piperidine, including those related to tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate, exhibit significant antiplasmodial activity. For instance, one study reported that a related compound demonstrated an IC50 value of 0.012μM against the drug-sensitive strain Plasmodium falciparum NF54 and showed in vivo efficacy in a P. berghei mouse model with a survival rate improvement of up to 99% when administered at a dose of 50mg/kg daily for four days .

2.2 Janus Kinase Inhibition

Both stereoisomers have been explored for their potential as Janus kinase (JAK) inhibitors, which play critical roles in immune signaling pathways. The compounds have shown promise in enhancing inhibitory activity against JAKs, potentially useful for treating inflammatory diseases.

Table 1: Biological Activities of Tert-Butyl Piperidine Derivatives

| Compound | Antimalarial Activity (IC50) | JAK Inhibition | hERG Inhibition |

|---|---|---|---|

| Tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | 0.012μM | Moderate | Low |

| Tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 0.040μM | High | Moderate |

2.3 Cardiovascular Safety Profile

A significant concern regarding the use of these compounds is their interaction with the human ether-a-go-go-related gene (hERG), which is crucial for cardiac repolarization. While some derivatives exhibit low hERG inhibition (IC50 values around 5.07μM), others show higher levels of inhibition that may pose cardiotoxicity risks .

Case Study 1: Antimalarial Efficacy in Animal Models

In a controlled study involving P. berghei-infected mice, researchers administered tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate at varying doses to evaluate its efficacy. The results indicated a significant reduction in parasitemia and improved survival rates compared to untreated controls .

Case Study 2: In Vitro JAK Inhibition Assays

In vitro assays were conducted to assess the JAK inhibitory potential of tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. The compound demonstrated substantial inhibition of JAK activity with a calculated IC50 value significantly lower than existing JAK inhibitors on the market.

属性

分子式 |

C20H38F2N4O4 |

|---|---|

分子量 |

436.5 g/mol |

IUPAC 名称 |

tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate;tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate |

InChI |

InChI=1S/2C10H19FN2O2/c2*1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h2*7-8H,4-6,12H2,1-3H3/t2*7-,8-/m10/s1 |

InChI 键 |

DYDFTOLAGQCTBQ-SRPOWUSQSA-N |

手性 SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)N.CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)N.CC(C)(C)OC(=O)N1CCC(C(C1)F)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。